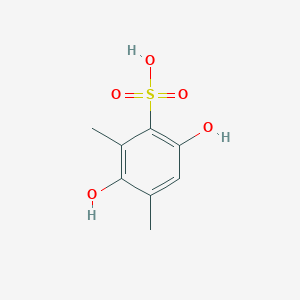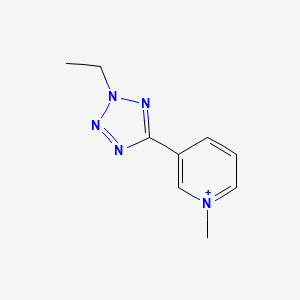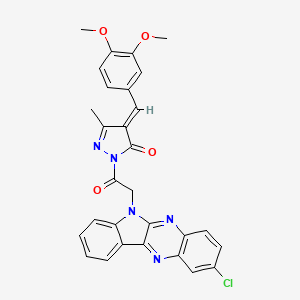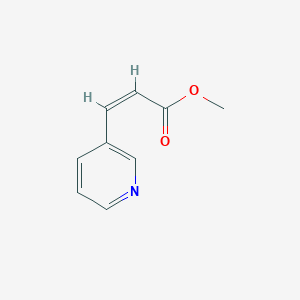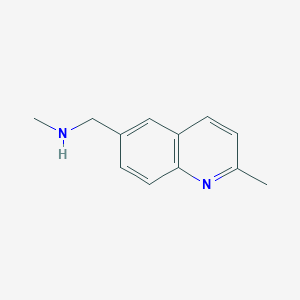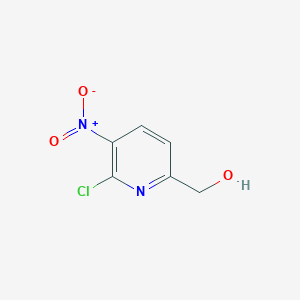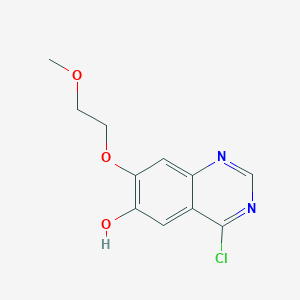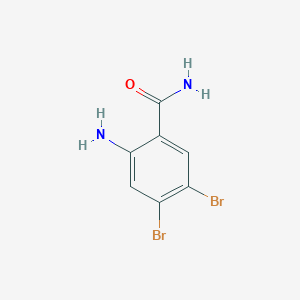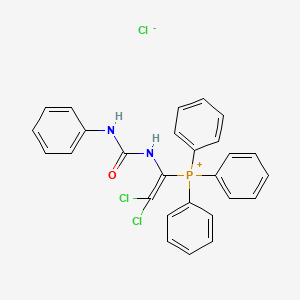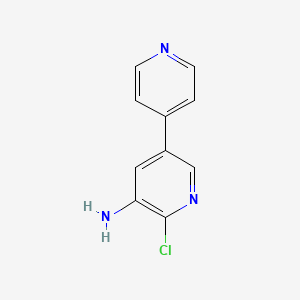
2-Chloro-5-pyridin-4-ylpyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-pyridin-4-ylpyridin-3-amine is a heterocyclic compound that features a pyridine ring substituted with chlorine and an amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-pyridin-4-ylpyridin-3-amine typically involves the chlorination of a pyridine derivative followed by amination. One common method involves the reaction of 2-chloropyridine with an amine under specific conditions to yield the desired product. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for further applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-pyridin-4-ylpyridin-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation and may include specific temperatures, solvents, and reaction times .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
2-Chloro-5-pyridin-4-ylpyridin-3-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It serves as a probe in biological studies to investigate molecular interactions and pathways
Mécanisme D'action
The mechanism of action of 2-Chloro-5-pyridin-4-ylpyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-3-fluoro-5-iodopyridin-4-amine: This compound has similar structural features but includes additional halogen substitutions, which may alter its reactivity and applications.
2-Chloro-5-iodopyridin-4-amine:
Uniqueness
Its combination of chlorine and amino groups allows for versatile chemical transformations and applications in various fields .
Propriétés
Formule moléculaire |
C10H8ClN3 |
|---|---|
Poids moléculaire |
205.64 g/mol |
Nom IUPAC |
2-chloro-5-pyridin-4-ylpyridin-3-amine |
InChI |
InChI=1S/C10H8ClN3/c11-10-9(12)5-8(6-14-10)7-1-3-13-4-2-7/h1-6H,12H2 |
Clé InChI |
IAAYDSBNGVSPNN-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1C2=CC(=C(N=C2)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


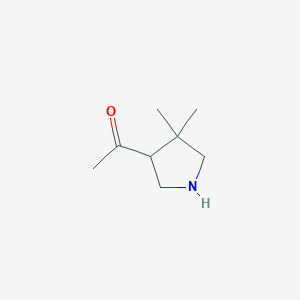
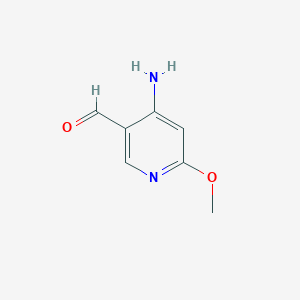
![[4-(3-Chloro-4-hydroxyphenyl)phenyl]-(4-fluoro-3-hydroxyphenyl)methanone](/img/structure/B13141720.png)
